2-(4-chlorophenyl)-3-{3-[2-(propan-2-yloxy)phenoxy]propyl}quinazolin-4(3H)-one
Description
2-(4-chlorophenyl)-3-{3-[2-(propan-2-yloxy)phenoxy]propyl}-3,4-dihydroquinazolin-4-one is a complex organic compound with a unique structure that combines a quinazolinone core with chlorophenyl and phenoxypropyl groups
Properties
Molecular Formula |
C26H25ClN2O3 |
|---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-[3-(2-propan-2-yloxyphenoxy)propyl]quinazolin-4-one |
InChI |
InChI=1S/C26H25ClN2O3/c1-18(2)32-24-11-6-5-10-23(24)31-17-7-16-29-25(19-12-14-20(27)15-13-19)28-22-9-4-3-8-21(22)26(29)30/h3-6,8-15,18H,7,16-17H2,1-2H3 |
InChI Key |
YJYWBEPKJQVSMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-{3-[2-(propan-2-yloxy)phenoxy]propyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or other suitable reagents.
Introduction of the Chlorophenyl Group: This step often involves the use of chlorinated aromatic compounds and suitable coupling reactions.
Attachment of the Phenoxypropyl Group: This can be done through etherification reactions using appropriate phenols and alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-3-{3-[2-(propan-2-yloxy)phenoxy]propyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
2-(4-chlorophenyl)-3-{3-[2-(propan-2-yloxy)phenoxy]propyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3-{3-[2-(propan-2-yloxy)phenoxy]propyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-[2,4-dichloro-5-(propan-2-yloxy)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
- 2-(4-chlorophenyl)-N-{2-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethyl}-2-(prop-2-yn-1-yloxy)acetamide
Uniqueness
Compared to similar compounds, 2-(4-chlorophenyl)-3-{3-[2-(propan-2-yloxy)phenoxy]propyl}-3,4-dihydroquinazolin-4-one stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
